molecular formula C20H22F3N3O4 B2501778 4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2201620-74-6

4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2501778
CAS No.: 2201620-74-6
M. Wt: 425.408
InChI Key: FIAKWGFMYMHCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule centrally involved in immunoreceptor signaling in a variety of hematopoietic cells, including B-cells, mast cells, and macrophages. Research into SYK inhibition is a major focus in immunology and oncology, as aberrant SYK signaling is implicated in the pathogenesis of autoimmune diseases, allergic responses, and certain B-cell malignancies. By selectively targeting the ATP-binding pocket of SYK, this compound effectively disrupts downstream signaling pathways, such as the B-cell receptor (BCR) pathway, which is critical for B-cell activation, proliferation, and survival. This mechanism makes it an invaluable pharmacological tool for probing the complex roles of SYK in inflammatory processes and for investigating novel therapeutic strategies for conditions like rheumatoid arthritis and chronic lymphocytic leukemia. Its research utility is further defined by its ability to help scientists dissect SYK-dependent signaling networks and validate SYK as a therapeutic target in both immune-oncology and autoimmune disease models .

Properties

IUPAC Name

4-methoxy-1-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4/c1-25-11-14(15(29-2)10-18(25)27)19(28)26-8-6-13(7-9-26)12-30-17-5-3-4-16(24-17)20(21,22)23/h3-5,10-11,13H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKWGFMYMHCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on various research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes several functional groups such as methoxy, trifluoromethyl, and piperidine. The molecular formula is C20H22F3N3O4C_{20}H_{22}F_{3}N_{3}O_{4} with a molecular weight of 425.4 g/mol. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of functional groups facilitates various interactions such as:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can influence biological pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit significant anticancer activities. For instance, derivatives of pyridine and piperidine have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

CompoundCell LineIC50 Value (μM)
Compound AHCT-116 (Colon carcinoma)6.2
Compound BT47D (Breast cancer)27.3
4-Methoxy...TBDTBD

Neuroprotective Effects

Research has indicated that compounds with similar structures may have neuroprotective effects. They potentially modulate neurotransmitter systems or inhibit neuroinflammatory processes, which could be beneficial in neurodegenerative diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and tested their activity against human breast cancer cell lines. The results demonstrated that certain derivatives had promising IC50 values, indicating potential for further development as anticancer agents .

Study 2: Neuroprotection

Another study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. The results suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models .

Comparison with Similar Compounds

Structural Analogues with Piperidine Heterocycles

Compound A (CAS 2640970-20-1):
4-Methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

  • Key Differences :
    • Replaces the 6-(trifluoromethyl)pyridin-2-yl group with a 3-methylpyridin-4-yl substituent.
    • The methyl group on pyridine is electron-donating, reducing lipophilicity compared to the trifluoromethyl group in the target compound.
    • Molecular weight: 371.4 g/mol (C20H25N3O4), significantly lower than the target compound due to the absence of trifluoromethyl and larger pyridine substituents .

Compounds from EP 1 808 168 B1:
Examples include 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid esters and 3-Methyl-1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-butan-1-one.

  • Key Differences: Replace the dihydropyridinone core with oxadiazole or ester-based backbones. Oxadiazole rings confer rigidity and metabolic stability but may reduce hydrogen-bonding capacity compared to the lactam structure in the target compound. Piperidine-linked esters (e.g., 4-fluoro-phenyl ester) prioritize hydrolytic stability over the carbonyl linkage in the target compound .

Piperazine-Based Analogues

MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one):

  • Key Differences :
    • Substitutes piperidine with piperazine, introducing a second nitrogen atom. This increases basicity and solubility but may alter target selectivity.
    • Thiophene substituent vs. trifluoromethylpyridine: Thiophene’s electron-rich nature contrasts with the electron-deficient trifluoromethylpyridine, affecting π-π stacking and charge-transfer interactions .

Physicochemical and Pharmacological Implications

Parameter Target Compound CAS 2640970-20-1 EP 1 808 168 Compounds MK45 (Piperazine)
Core Structure Dihydropyridinone Dihydropyridinone Oxadiazole/Esters Piperazine-linked ketone
Key Substituent 6-(CF3)Pyridin-2-yl 3-Methylpyridin-4-yl Pyridin-4-yl-oxadiazole 3-Cl-5-CF3Pyridin-2-yl
Electron Effects Strongly electron-withdrawing Moderately electron-donating Variable Electron-withdrawing
Lipophilicity (Predicted) High Moderate Moderate-High Moderate
Molecular Weight ~450 g/mol 371.4 g/mol ~350–400 g/mol ~400 g/mol
  • Pharmacological Insights: The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets (e.g., kinases, GPCRs) compared to methyl or unsubstituted pyridines. Piperidine vs. piperazine: Piperazine’s additional nitrogen may improve solubility but reduce blood-brain barrier penetration relative to piperidine .

Q & A

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence its physicochemical properties?

  • Answer: The compound features a piperidine ring linked to a pyridin-2-one core via a carbonyl group, with a 4-methoxy-1-methyl substitution and a trifluoromethyl pyridine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridin-2-one core contributes to hydrogen-bonding interactions with biological targets. Piperidine derivatives are known for conformational flexibility, which aids in target binding . Characterization via NMR and X-ray crystallography is recommended to confirm stereochemistry and intermolecular interactions.

Q. What are the common synthetic routes for this compound, and what challenges arise during its preparation?

  • Answer: Key steps include:

  • Coupling the piperidine-carboxylic acid fragment to the pyridin-2-one core using carbodiimide-mediated activation (e.g., EDCI/HOBt).
  • Introducing the trifluoromethyl pyridine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
    Challenges include regioselectivity in pyridine functionalization and purification of intermediates with high polarity. Reverse-phase HPLC or flash chromatography is critical for isolating pure intermediates .

Q. How should researchers characterize the purity and stability of this compound under experimental conditions?

  • Answer: Use LC-MS to confirm molecular weight and purity (>95%). Stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure should be conducted, monitored by UV-Vis spectroscopy. Degradation products can be identified via HRMS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer:

  • Variation of substituents: Replace the methoxy group with ethoxy or halogens to assess steric/electronic effects.
  • Scaffold hopping: Compare pyridin-2-one with quinazolinone or isoquinoline cores.
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs . Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization).

Q. What computational methods are suitable for predicting this compound’s metabolic pathways?

  • Answer:

  • In silico metabolism prediction: Tools like GLORY or MetaSite can identify likely Phase I/II metabolic sites (e.g., oxidation of the piperidine ring or O-demethylation).
  • MD simulations: Assess cytochrome P450 binding to predict regioselective hydroxylation . Experimental validation via microsomal incubation and LC-MS/MS is essential .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer:

  • Orthogonal assays: Compare results from cell-based viability assays (e.g., MTT) with target-specific enzymatic assays (e.g., kinase inhibition).
  • Batch variability analysis: Ensure compound purity (>99%) via quantitative NMR and control for solvent/detergent interference .
  • Replicate studies: Collaborate with independent labs to confirm reproducibility .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

  • Answer:

  • Proteome-wide profiling: Use affinity-based chemoproteomics to identify unintended targets.
  • Dose optimization: Conduct PK/PD modeling to establish a therapeutic window.
  • Isotope labeling: Track compound distribution via ¹⁴C labeling and autoradiography .

Methodological Tables

Parameter Recommended Technique Reference
Purity assessmentLC-MS (ESI+, 0.1% formic acid)
Structural elucidation¹H/¹³C NMR (DMSO-d6, 500 MHz)
Metabolic stabilityHuman liver microsomes + NADPH
Target engagementSurface plasmon resonance (SPR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.